

ASP2535: A Preclinical Investigation of a Glycine Transporter-1 Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ASP2535 is a potent and selective glycine transporter-1 (GlyT1) inhibitor that has demonstrated efficacy in preclinical models of cognitive impairment associated with schizophrenia and Alzheimer's disease. By blocking the reuptake of glycine in the synaptic cleft, ASP2535 enhances N-methyl-D-aspartate (NMDA) receptor function, a key mechanism implicated in synaptic plasticity and cognitive processes. This technical guide provides a comprehensive overview of the core preclinical data on ASP2535, including its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its initial characterization. While preclinical findings were promising, there is no publicly available information on the progression of ASP2535 into clinical trials.

Introduction

The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the pathophysiology of schizophrenia, particularly the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[1] Glycine acts as an obligatory co-agonist at the NMDA receptor, and increasing its synaptic availability is a promising therapeutic strategy to enhance NMDA receptor function.[2] The glycine transporter-1 (GlyT1) is the primary regulator of glycine levels in the vicinity of NMDA receptors, making it an attractive target for therapeutic intervention.[3]

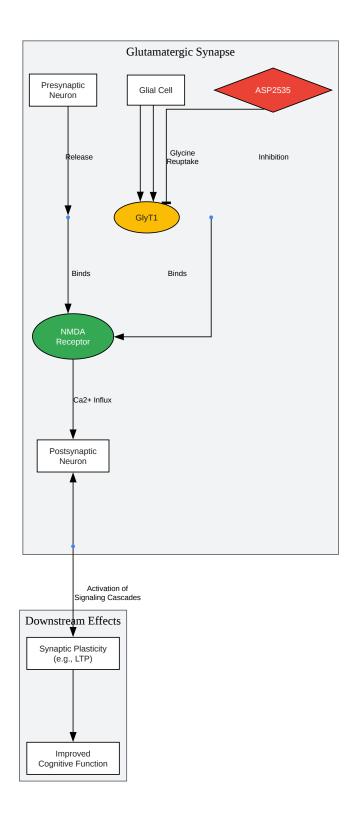


ASP2535, with the chemical name 4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole, is a novel GlyT1 inhibitor identified and characterized by Astellas Pharma Inc.[1] Preclinical studies have highlighted its potential to ameliorate cognitive deficits in various animal models.[1] This guide will synthesize the available preclinical data on ASP2535 to serve as a technical resource for professionals in the field of neuroscience and drug development.

Mechanism of Action

ASP2535 exerts its pharmacological effects by inhibiting the glycine transporter-1 (GlyT1).[1] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3] By blocking GlyT1, ASP2535 increases the extracellular concentration of glycine, thereby enhancing the activation of NMDA receptors, which require both glutamate and glycine for their function.[2][4] This potentiation of NMDA receptor-mediated neurotransmission is believed to be the underlying mechanism for the pro-cognitive effects of ASP2535.[1]





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Signaling pathway of ASP2535 action.



Preclinical Pharmacology In Vitro Studies

The inhibitory activity and selectivity of ASP2535 were assessed using in vitro assays.[1]

Parameter	Value	Species	Notes
GlyT1 Inhibition (IC50)	92 nM	Rat	Potent inhibition of glycine transporter-1.
GlyT2 Selectivity	50-fold	Rat	50-fold more selective for GlyT1 over GlyT2.
Receptor Binding Profile	Minimal affinity for other receptors	-	Except for weak affinity for μ-opioid receptors (IC50 = 1.83 μΜ).

In Vivo Studies

ASP2535 has been evaluated in several rodent models of cognitive impairment relevant to schizophrenia and Alzheimer's disease. Oral administration of **ASP2535** demonstrated its ability to reverse cognitive deficits in these models.[1]



Animal Model	Species	ASP2535 Oral Dose	Outcome
MK-801-induced working memory deficit	Mice	0.3-3 mg/kg	Attenuated working memory deficit.
Neonatal phencyclidine (PCP)- induced visual learning deficit	Mice	0.3-1 mg/kg	Attenuated visual learning deficit.
PCP-induced prepulse inhibition deficit	Rats	1-3 mg/kg	Improved prepulse inhibition deficit.
Scopolamine-induced working memory deficit	Mice	0.1-3 mg/kg	Attenuated working memory deficit.
Age-related spatial learning deficit	Aged Rats	0.1 mg/kg	Attenuated spatial learning deficit.

Experimental Protocols

The following are summaries of the likely experimental methodologies based on the information provided in the primary publication by Harada et al. (2012) and standard pharmacological practices.

In Vitro Glycine Uptake Assay



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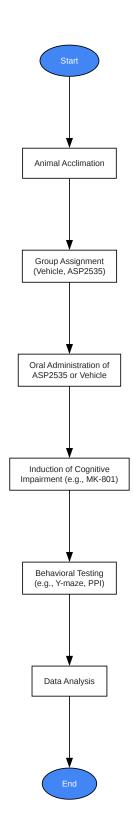


Workflow for in vitro glycine uptake assay.

A cell line stably expressing rat GlyT1 or GlyT2 is used. Cells are plated and incubated with varying concentrations of **ASP2535**. Subsequently, radiolabeled glycine ([3H]-glycine) is added, and the uptake reaction is allowed to proceed for a defined period. The reaction is then terminated, and the cells are washed to remove extracellular radiolabel. The amount of intracellular [3H]-glycine is quantified using a scintillation counter. The concentration of **ASP2535** that inhibits 50% of glycine uptake (IC50) is then calculated.

In Vivo Behavioral Models





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General workflow for in vivo behavioral studies.



- MK-801-Induced Working Memory Deficit: Mice are orally administered ASP2535 or vehicle.
 After a set pre-treatment time, they are injected with the NMDA receptor antagonist MK-801 to induce a working memory deficit. Working memory is then assessed using a task such as the Y-maze spontaneous alternation test.
- Neonatal Phencyclidine (PCP) Model: Neonatal mice are treated with PCP to induce developmental abnormalities relevant to schizophrenia. In adulthood, these mice are treated with ASP2535 or vehicle, and their cognitive function is assessed, for instance, in a visual learning task.
- PCP-Induced Prepulse Inhibition (PPI) Deficit: Rats are treated with PCP to disrupt sensorimotor gating, a deficit observed in schizophrenia patients. The ability of orally administered ASP2535 to reverse this deficit is measured by assessing the startle response to a loud acoustic stimulus preceded by a weaker prepulse.
- Scopolamine-Induced Working Memory Deficit: Mice are treated with the muscarinic receptor antagonist scopolamine to induce a cholinergic-mediated memory impairment. The reversal of this deficit by oral ASP2535 is evaluated in a working memory task.
- Age-Related Spatial Learning Deficit: Aged rats, which naturally exhibit cognitive decline, are
 used to model age-associated memory impairment. The effect of chronic oral administration
 of ASP2535 on spatial learning and memory is assessed, typically using the Morris water
 maze.

Pharmacokinetics and Safety

The primary publication on **ASP2535** states that pharmacokinetic analysis confirmed good brain permeability.[1] However, detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability are not publicly available. Similarly, there is no publicly available information on the safety and toxicology profile of **ASP2535**.

Clinical Development Status

A thorough search of clinical trial registries and publications from Astellas Pharma did not yield any information on clinical trials involving **ASP2535**. This suggests that the compound may not have progressed to clinical development or that any such development has not been publicly disclosed.



Conclusion

ASP2535 is a potent and selective GlyT1 inhibitor that has demonstrated promising procognitive effects in a range of preclinical models of schizophrenia and Alzheimer's disease. Its mechanism of action, through the enhancement of NMDA receptor function, aligns with current therapeutic strategies for these disorders. However, the lack of publicly available data on its pharmacokinetics, safety, and clinical development status limits a comprehensive evaluation of its therapeutic potential. The information presented in this guide, based on the initial preclinical characterization, provides a valuable resource for researchers and drug development professionals interested in the field of GlyT1 inhibition and cognitive enhancement. Further disclosure of data from the developing company would be necessary to fully understand the trajectory and potential of ASP2535 as a therapeutic agent.

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